N-(3-methoxypropyl)-2-methylcyclohexan-1-amine

Description

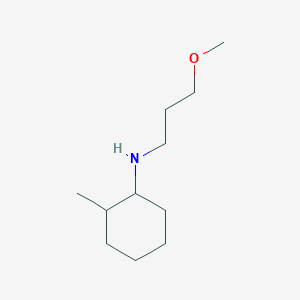

N-(3-Methoxypropyl)-2-methylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane backbone substituted with a methyl group at the 2-position and a 3-methoxypropyl group attached to the nitrogen atom. The methoxypropyl group enhances solubility and may influence receptor interactions, while the methylcyclohexane moiety contributes to steric effects and conformational stability .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-10-6-3-4-7-11(10)12-8-5-9-13-2/h10-12H,3-9H2,1-2H3 |

InChI Key |

YBADUSYXZKORGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-methylcyclohexan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can yield ketones or oxides.

Reduction: Reduction can produce primary or secondary amines.

Substitution: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(3-methoxypropyl)-2-methylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Purity | Key Applications/Significance | References |

|---|---|---|---|---|---|---|

| N-(3-Methoxypropyl)-2-methylcyclohexan-1-amine | C₁₁H₂₁NO | 183.29 (calculated) | Not reported | Not reported | Potential agrochemical/pharmaceutical use | |

| Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) | C₁₄H₁₉NO₂ | 233.31 | Not specified | Impurities noted | Psychoactive substance | |

| 3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) | C₁₁H₁₇NO | 179.26 | White powder | 99.9% | Reference standard for psychoactive drugs | |

| Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) | C₁₀H₂₀N₆OS | 272.37 | Not reported | Not reported | Herbicide | |

| N-(3-Methoxypropyl)pyridin-2-amine | C₉H₁₄N₂O | 166.22 | Yellow oil | 87% yield | Synthetic intermediate |

Key Structural and Functional Differences

Backbone Variations: Cyclohexane vs. Ketone vs. Amine: Methoxmetamine includes a cyclohexanone (C=O) group, which may enhance hydrogen-bonding interactions compared to the amine group in the target compound .

Substituent Effects :

- The 3-methoxypropyl group is shared across all analogs, but its attachment to different backbones alters polarity and bioavailability. For example, in 3-MeOMA, the methoxy group is part of an aromatic system, enabling π-π stacking in receptor binding .

Synthesis Routes: N-(3-Methoxypropyl)pyridin-2-amine is synthesized via alkali metal hydride-mediated nucleophilic amination of pyridine with 3-methoxypropan-1-amine . In contrast, Methoxmetamine likely involves reductive amination of a cyclohexanone precursor .

Applications: Agrochemicals: Methoprotryne’s triazine core is critical for herbicidal activity, targeting plant photosynthesis . Psychoactive Compounds: Methoxmetamine and 3-MeOMA are structurally related to ketamine and methamphetamine, respectively, suggesting NMDA receptor or monoamine transporter interactions .

Biological Activity

N-(3-Methoxypropyl)-2-methylcyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving cyclohexanamine derivatives. The structural formula is represented as follows:

This compound features a cyclohexane ring substituted with a methoxypropyl group and a methyl group, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related cyclohexanamine derivatives have demonstrated effectiveness against various bacterial strains. In vitro assays revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

2. Antitumor Activity

A notable area of research involves the antitumor potential of this compound. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells. For example, compounds with structural similarities have been shown to disrupt mitochondrial membrane potential and activate caspase pathways, leading to increased apoptosis in cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

The biological activity of this compound is likely mediated through several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction, as indicated by changes in mitochondrial membrane potential and activation of pro-apoptotic proteins like Bax .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the cytotoxic effects observed in various cancer cell lines, suggesting oxidative stress as a contributing factor to its antitumor activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several cyclohexanamine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential for therapeutic applications in infectious diseases .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 0.5 | Staphylococcus aureus |

| B | 2 | Escherichia coli |

| C | 4 | Pseudomonas aeruginosa |

Case Study 2: Antitumor Activity

In another investigation, the cytotoxic effects of structurally related compounds were assessed using MTT assays on MCF7 cells. The IC50 values ranged from 2.66 to 10.08 µM, demonstrating that these compounds are more potent than traditional chemotherapeutics like cisplatin (IC50 = 45.33 µM) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 6.92 | MCF7 |

| Compound Y | 8.99 | HepG2 |

| Cisplatin | 45.33 | MCF7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.